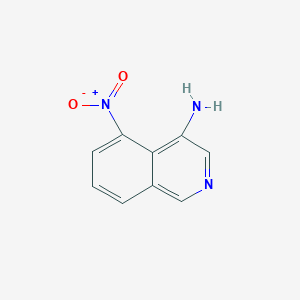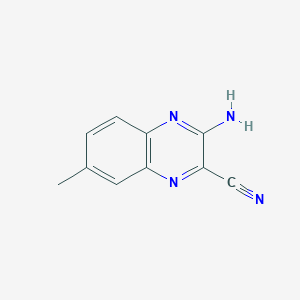
8-Methoxyquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-メトキシキノリン-3-カルバルデヒドは、キノリン系に属する有機化合物です。キノリン誘導体は、医薬品化学、有機合成、材料科学など、さまざまな分野で多様な生物活性と用途が知られています。キノリン環の8位にメトキシ基、3位にアルデヒド基が存在することで、この化合物に独特の化学的特性が与えられます。
準備方法
合成経路と反応条件
8-メトキシキノリン-3-カルバルデヒドの合成には、通常、キノリン誘導体の官能基化が伴います。一般的な方法の1つは、Vilsmeier-Haack反応で、DMF(ジメチルホルムアミド)やPOCl₃(オキシ塩化リン)などのホルミル化剤を用いて、8-メトキシキノリンをホルミル化する反応です。この反応は、穏和な条件下で進行し、目的のアルデヒド生成物を与えます .
工業的生産方法
8-メトキシキノリン-3-カルバルデヒドの工業的生産には、同様の合成経路が採用されますが、より大規模に行われます。連続式反応器の使用と最適化された反応条件により、化合物の効率と収率が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、高純度な製品が得られます。
化学反応の分析
反応の種類
8-メトキシキノリン-3-カルバルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基は酸化されて、対応するカルボン酸になります。
還元: アルデヒド基は還元されて、対応するアルコールになります。
置換: 適切な条件下では、メトキシ基を他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用することができます。
生成される主要な生成物
酸化: 8-メトキシキノリン-3-カルボン酸。
還元: 8-メトキシキノリン-3-メタノール。
科学研究における用途
8-メトキシキノリン-3-カルバルデヒドは、科学研究でいくつかの用途があります。
医薬品化学: 潜在的な治療特性を持つ生物活性分子の合成のためのビルディングブロックとして役立ちます。
有機合成: 複雑な有機化合物の合成における中間体として使用されます。
科学的研究の応用
8-Methoxyquinoline-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Material Science: It is employed in the development of novel materials with unique optical and electronic properties.
作用機序
8-メトキシキノリン-3-カルバルデヒドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生物学的標的に作用し、その活性を調節する可能性があります。アルデヒド基の存在により、タンパク質中の求核性残基と共有結合を形成することが可能になり、酵素機能の阻害または活性化につながる可能性があります .
類似の化合物との比較
類似の化合物
- 2-クロロキノリン-3-カルバルデヒド
- 8-ヒドロキシキノリン-3-カルバルデヒド
- 2-メトキシキノリン-3-カルバルデヒド
独自性
8-メトキシキノリン-3-カルバルデヒドは、キノリン環にメトキシ基とアルデヒド基の両方が存在するため、他のキノリン誘導体とは異なります。この組み合わせにより、他のキノリン誘導体とは異なる化学反応性と生物活性が与えられます .
類似化合物との比較
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 8-Hydroxyquinoline-3-carbaldehyde
- 2-Methoxyquinoline-3-carbaldehyde
Uniqueness
8-Methoxyquinoline-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
8-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-10-4-2-3-9-5-8(7-13)6-12-11(9)10/h2-7H,1H3 |
InChIキー |
HDDHMFWOMKQSGB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=CC(=CN=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol](/img/structure/B11907968.png)



![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
![6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908003.png)


![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)
![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)



